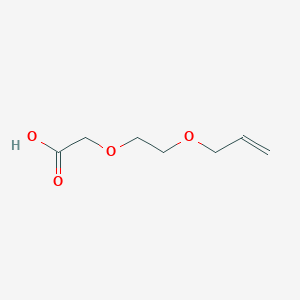
(2-Allyloxyethoxy)-acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Adsorption Studies
(2-Allyloxyethoxy)-acetic acid and its related compounds have been extensively studied in adsorption processes. Research by Aksu and Kabasakal (2004) focused on the adsorption behavior of 2,4-dichlorophenoxy-acetic acid (a compound structurally similar to (2-Allyloxyethoxy)-acetic acid) on granular activated carbon. The study detailed the adsorption kinetics, thermodynamics, and the influence of various factors like pH, temperature, and initial concentration on the adsorption process. The findings provide insights into the removal of such compounds from aqueous solutions, which is crucial for water purification and environmental remediation efforts (Aksu & Kabasakal, 2004).
Catalytic Reactions
In the realm of synthetic organic chemistry, compounds related to (2-Allyloxyethoxy)-acetic acid have been used as substrates in catalytic reactions. Speziali et al. (2007) conducted a study on the oxidation of Linalool, a monoterpenic allylic alcohol, using a palladium/copper catalytic system. The oxidation process resulted in allylic ethers, highlighting the potential of such compounds in various synthetic pathways, especially in fragrance and flavor industries (Speziali, Robles-Dutenhefner, & Gusevskaya, 2007).
Environmental Monitoring and Protection
The derivatives of (2-Allyloxyethoxy)-acetic acid have been the subject of environmental monitoring studies. Research by Mehralipour and Kermani (2021) on the degradation of 2,4-Dichlorophenoxyacetic acid (a chlorinated phenoxy acid herbicide) using advanced oxidation processes signifies the importance of monitoring and mitigating the environmental impact of such compounds. The study utilized a novel combination of photo-electro/Persulfate/nZVI processes for the degradation, optimizing the conditions to protect the environment (Mehralipour & Kermani, 2021).
Potential in Stem Cell Research
Compounds similar to (2-Allyloxyethoxy)-acetic acid have been evaluated for their biological effects on stem cells. Mahmoudinia et al. (2019) investigated the effects of 2,4-Dichlorophenoxyacetic acid on human dental pulp stem cells, revealing insights into the cellular oxidative stress and apoptosis induced by the compound. This research underscores the biological significance and potential therapeutic or toxicological implications of these compounds (Mahmoudinia, Niapour, Ghasemi Hamidabadi, & Mazani, 2019).
Propriétés
IUPAC Name |
2-(2-prop-2-enoxyethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-3-10-4-5-11-6-7(8)9/h2H,1,3-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHUGPPCEATIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




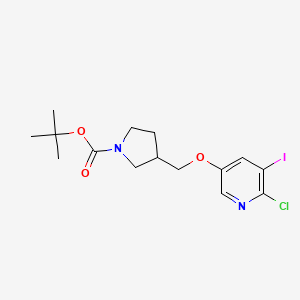
![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)
![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)
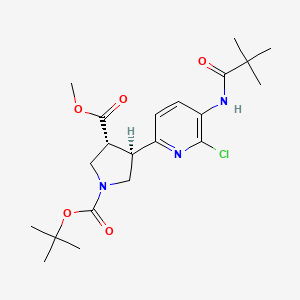
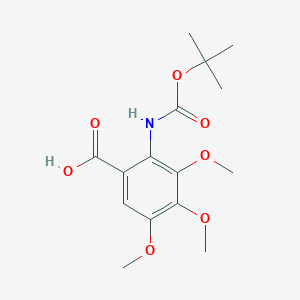
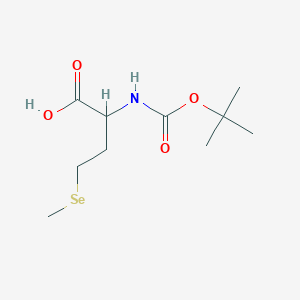
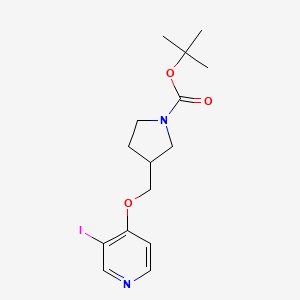

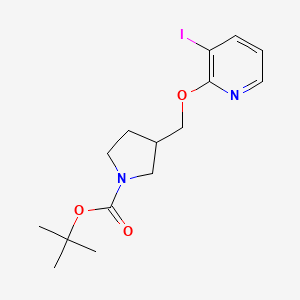
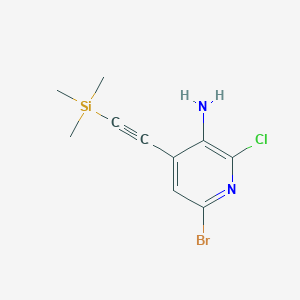
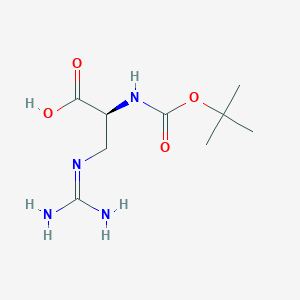
![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)